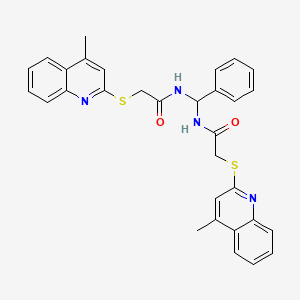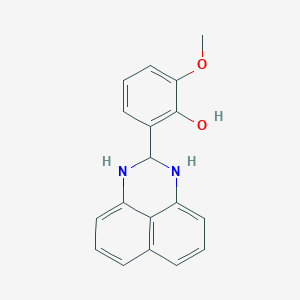![molecular formula C23H23BrN2O2 B15026853 N-(4-bromophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15026853.png)
N-(4-bromophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMOPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. It features a bromophenyl group, a cyclohexanecarbonyl group, and an indole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, the indole ring can be functionalized to introduce the necessary substituents.
Introduction of the Cyclohexanecarbonyl Group: This step may involve the acylation of the indole derivative using cyclohexanecarbonyl chloride under basic conditions.
Attachment of the Bromophenyl Group: The final step could involve the coupling of the bromophenyl group to the acetamide backbone, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-BROMOPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-BROMOPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H23BrN2O2 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H23BrN2O2/c24-17-10-12-18(13-11-17)25-22(27)15-26-14-20(19-8-4-5-9-21(19)26)23(28)16-6-2-1-3-7-16/h4-5,8-14,16H,1-3,6-7,15H2,(H,25,27) |
Clave InChI |
SWXAYJLOFUUKBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
![5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026782.png)

![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026787.png)
![2-(2-bromophenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B15026793.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15026800.png)

![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B15026839.png)
![N-[2-[[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]amino]ethyl]acetamide](/img/structure/B15026846.png)

![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026854.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B15026861.png)
![N-cyclohexyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide](/img/structure/B15026865.png)
![(2E)-2-cyano-N-cyclohexyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15026872.png)
